8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with ethyl isothiocyanate under basic conditions to form the intermediate, which is then cyclized to produce the desired spiro compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating conditions like inflammation and cancer.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione include:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but differs in the functional groups attached to the spiro center.
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with different substituents, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
8-ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C16H23N3S/c1-3-13-8-10-16(11-9-13)17-15(20)19(18-16)14-6-4-12(2)5-7-14/h4-7,13,18H,3,8-11H2,1-2H3,(H,17,20) |
InChI Key |
RPIQXAQCWFAOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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